molecular formula C2H7AsO2 B1668196 Cacodylic acid CAS No. 75-60-5

Cacodylic acid

Cat. No.: B1668196
CAS No.: 75-60-5
M. Wt: 138.00 g/mol
InChI Key: OGGXGZAMXPVRFZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cacodylic acid, also known as dimethylarsinic acid, interacts with several targets in the body. Some of these include the Gag-Pol polyprotein , Nitric oxide synthase, endothelial , Aldose reductase , and Guanine nucleotide-binding protein G (t) subunit alpha-1 . These proteins play various roles in cellular processes, including protein synthesis, nitric oxide production, glucose metabolism, and signal transduction respectively .

Mode of Action

It is known that this compound can interact with its targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a primary metabolite of pentavalent inorganic arsenic and there is little evidence that inorganic arsenic is released into the body after exposure to this compound . The compound is also known to be converted to volatile alkyl arsine in certain conditions .

Pharmacokinetics

It is known that the compound is rapidly excreted unchanged in the urine .

Result of Action

It is known to be highly toxic by ingestion, inhalation, or skin contact . It is considered to be a carcinogen and reproduction/developmental toxin as well as being a neurotoxin .

Action Environment

This compound was used in Agent Blue, one of the mixtures used for defoliation in Vietnam . Once in contact with the soil, it would have been bound within the soil matrix making it immobile, but slowly converting to volatile alkyl arsine and released into the atmosphere . In rice fields sprayed with Agent Blue, anaerobic conditions would have dominated and the conversion of the this compound and sodium cacodylate to alkyl arsine would have been even faster . The phytotoxic properties of this compound were quickly inactivated on contact with moist soils .

Biochemical Analysis

Biochemical Properties

Cacodylic acid is a weak acid . It dissolves in water to yield solutions containing more hydrogen ions than pure water contains and so having a pH less than 7.0 . It is neutralized exothermically by all bases to produce water plus a salt . It reacts (but usually slowly) with active metals to form gaseous hydrogen and a metal salt .

Cellular Effects

This compound is highly toxic by ingestion, inhalation, or skin contact . The U.S. EPA states that all forms of arsenic are a serious risk to human health .

Molecular Mechanism

It is known to interact with several proteins, including Gag-Pol polyprotein, Nitric oxide synthase, endothelial, Aldose reductase, and Guanine nucleotide-binding protein G (t) subunit alpha-1 .

Temporal Effects in Laboratory Settings

It is known that this compound is highly toxic and can have serious health consequences .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The lethal dose or concentration (LD, LC) is 23-100 mg/kg (rat and mouse, oral) .

Metabolic Pathways

It is known that this compound is an organoarsenic compound, and arsenic is known to interfere with cellular metabolism .

Transport and Distribution

This compound is rapidly bound to red blood cells and is excreted readily in urine . It is rapidly excreted mostly unchanged in the urine of most animal species after systemic exposure .

Subcellular Localization

It is known that this compound is soluble in water, which suggests that it may be distributed throughout the cell .

Comparison with Similar Compounds

Cacodylic acid is similar to other organoarsenic compounds such as cacodyl (tetramethyldiarsine) and dimethylarsinic acid . this compound is unique in its simplicity and versatility as a reagent and herbicide. Unlike cacodyl, which is highly toxic and volatile, this compound is more stable and easier to handle .

Similar Compounds

    Cacodyl (tetramethyldiarsine): (CH₃)₂As-As(CH₃)₂

    Dimethylarsinic acid: (CH₃)₂AsO₂H

    Dimethylarsinic iodide: (CH₃)₂AsI

This compound stands out due to its stability and wide range of applications in various fields.

Properties

IUPAC Name

dimethylarsinic acid
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InChI

InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)
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InChI Key

OGGXGZAMXPVRFZ-UHFFFAOYSA-N
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Canonical SMILES

C[As](=O)(C)O
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Molecular Formula

C2H7AsO2
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DSSTOX Substance ID

DTXSID7020508
Record name Dimethylarsinic acid
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Molecular Weight

138.00 g/mol
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Physical Description

Cacodylic acid appears as a colorless, odorless crystalline solid. Melting point 195-196 °C. Toxic by ingestion and irritating to skin and eyes., Hygroscopic solid; [Merck Index] Colorless odorless hygroscopic solid; [CAMEO] White crystalline solid; [MSDSonline], Solid
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Boiling Point

greater than 392 °F at 760 mmHg (NTP, 1992), >200 °C
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Solubility

Very soluble (NTP, 1992), Soluble in acetic acid, Soluble in ethanol; insoluble in diethyl ether, In water, 2X10+6 mg/l @ 25 °C.
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)
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Vapor Pressure

0.0000001 [mmHg]
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Impurities

Dimethylarsinic acid is available as a technical grade, containing 65% active ingredient and the following possible impurities: sodium chloride, sodium sulfate, methylarsonic acid and arsenic acid.
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Color/Form

Crystals from alcohol and ether, Colorless, TRICLINIC CRYSTALS, White; water solutions may be dyed blue

CAS No.

75-60-5, 917-76-0
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Melting Point

383 to 385 °F (NTP, 1992), 195 °C
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